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Introduction: A Molecule of Strategic Importance
2-Chloro-5-fluoronitrobenzene is a halogenated aromatic nitro compound that serves as a

cornerstone intermediate in advanced organic synthesis. Its strategic importance is most

pronounced in the pharmaceutical and agrochemical sectors, where it functions as a versatile

building block for complex molecular architectures.[1][2] The benzene ring is substituted with

three key functional groups: a nitro group (-NO₂), a chlorine atom (-Cl), and a fluorine atom (-

F). This specific arrangement of potent electron-withdrawing groups dictates the molecule's

unique reactivity, enabling its use in the synthesis of high-value compounds, including Active

Pharmaceutical Ingredients (APIs) for antiviral and anti-inflammatory drugs.[1][3] This guide

provides a comprehensive overview of its core physicochemical properties, experimental

methodologies for their characterization, and critical insights into its handling and application.

Molecular and Structural Characteristics
The chemical identity and reactivity of 2-Chloro-5-fluoronitrobenzene are derived directly

from its structure. The presence of three distinct substituents on the benzene ring creates a
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specific electronic environment that is crucial for its synthetic utility.

Identifier Value

IUPAC Name 1-Chloro-4-fluoro-2-nitrobenzene[3]

CAS Number 345-17-5[3][4][5]

Molecular Formula C₆H₃ClFNO₂[3][6]

Molecular Weight 175.54 g/mol [3][6]

SMILES String [O-]--INVALID-LINK--c1cc(F)ccc1Cl[5]

InChI Key DVXDJQKEEKXJBW-UHFFFAOYSA-N[5][6]

The nitro, chloro, and fluoro groups are all strongly electron-withdrawing. This cumulative effect

significantly deactivates the aromatic ring towards electrophilic substitution but, critically,

activates it for nucleophilic aromatic substitution (SNAr). This activation is a cornerstone of its

utility in synthetic chemistry, allowing for the displacement of the chloro or, in some cases, nitro

groups by nucleophiles to build more complex molecules.

Physical Properties
2-Chloro-5-fluoronitrobenzene is typically a pale yellow to off-white crystalline solid at room

temperature.[1][4] Its physical characteristics are summarized below.
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Property Value Source(s)

Appearance

Pale yellow to off-white

crystalline solid; powder to

lump.

[1][3][4]

Melting Point 37-40 °C [1][4][5][7]

Boiling Point 238 - 239.3 °C at 760 mmHg [1][4][5]

Density ~1.494 - 1.50 g/cm³ [1][4]

Flash Point 98.5 - 109 °C (closed cup) [1][5]

Storage

Store at room temperature or

2-8 °C in a dry, well-ventilated

place.

[1][2][4]

Spectroscopic Profile
Spectroscopic analysis is fundamental to verifying the identity and purity of 2-Chloro-5-
fluoronitrobenzene. The key expected spectral features are outlined below.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. Based on

typical values and experimental data, the spectrum would be characterized by strong

absorptions corresponding to:

N-O stretching (nitro group): Asymmetric and symmetric stretches, typically around 1500-

1575 cm⁻¹ and 1300-1370 cm⁻¹.

C-F stretching: Strong absorption in the 1100-1250 cm⁻¹ region.

C-Cl stretching: Found in the 700-850 cm⁻¹ range.

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.guidechem.com/supply/345-17-5.html
https://www.ossila.com/products/2-chloro-5-fluoronitrobenzene
https://m.chemicalbook.com/ProductChemicalPropertiesCB1479986_EN.htm
https://www.guidechem.com/supply/345-17-5.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB1479986_EN.htm
https://www.sigmaaldrich.com/HK/zh/product/aldrich/368709
https://www.chemsrc.com/en/Catg/170.html
https://www.guidechem.com/supply/345-17-5.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB1479986_EN.htm
https://www.sigmaaldrich.com/HK/zh/product/aldrich/368709
https://www.guidechem.com/supply/345-17-5.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB1479986_EN.htm
https://www.guidechem.com/supply/345-17-5.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/368709
https://www.guidechem.com/supply/345-17-5.html
https://www.chemimpex.com/products/46184
https://m.chemicalbook.com/ProductChemicalPropertiesCB1479986_EN.htm
https://www.benchchem.com/product/b1580903?utm_src=pdf-body
https://www.benchchem.com/product/b1580903?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


An experimental IR spectrum has shown peaks at 3430, 3340, 1615, 1573, 1482, 1281, 1248,

1172, and 1124 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

¹H NMR: The aromatic region would show three distinct proton signals. Due to the electron-

withdrawing effects of the substituents, these signals would be downfield shifted. The

coupling between the protons and with the fluorine atom (H-F coupling) would result in

complex splitting patterns (e.g., doublet of doublets, doublet of triplets). An experimental

spectrum in DMSO-d6 showed signals at δ 6.89 (dt), 6.50 (dd), and 6.21 (dt) ppm.[6]

¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons. The

carbons directly attached to the electronegative substituents (Cl, F, NO₂) would be

significantly shifted.

UV-Vis Spectroscopy
The molecule contains chromophores (the nitrobenzene system) that absorb light in the UV-

visible region.[8] The electronic transitions, primarily π → π*, are responsible for this

absorption. The exact absorption maximum (λmax) would need to be determined

experimentally in a suitable solvent, such as ethanol or methanol.

Experimental Protocol: Melting Point Determination
by Differential Scanning Calorimetry (DSC)
To ensure the trustworthiness and reproducibility of data, a self-validating protocol is essential.

DSC is a highly accurate method for determining the melting point and purity of a crystalline

solid.

Causality: DSC is chosen over traditional melting point apparatus for its high precision, ability to

detect impurities (which broaden the melting peak), and for providing thermodynamic data

(enthalpy of fusion).

Methodology:
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Calibration: Calibrate the DSC instrument using a certified standard with a known melting

point and enthalpy of fusion (e.g., Indium). This ensures the accuracy of the temperature and

heat flow measurements.

Sample Preparation: Accurately weigh 2-5 mg of 2-Chloro-5-fluoronitrobenzene into a

standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare

an identical empty pan to serve as a reference.

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell

with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

Thermal Program:

Equilibrate the cell at a temperature well below the expected melting point (e.g., 20°C).

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above

the melting point (e.g., 60°C).

Data Analysis: The resulting thermogram will show an endothermic peak. The onset

temperature of this peak is taken as the melting point. The integrated area of the peak

corresponds to the enthalpy of fusion. A sharp, narrow peak is indicative of high purity.
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Preparation

Execution

Analysis

1. Calibrate DSC
(e.g., with Indium)

2. Prepare Sample
(2-5 mg in Al pan)

3. Prepare Reference
(Empty Al pan)

4. Load Pans & Purge
(Nitrogen gas)

5. Run Thermal Program
(Ramp 5-10°C/min)

6. Analyze Thermogram

Determine Onset Temp (Melting Point)
& Peak Area (Purity)

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination using DSC.
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Chemical Reactivity and Synthetic Applications
As previously noted, the primary utility of 2-Chloro-5-fluoronitrobenzene lies in its high

reactivity towards nucleophiles. This makes it an invaluable intermediate.

Key Applications:

Pharmaceutical Synthesis: It is a crucial building block for APIs.[3] It has been used in the

synthesis of fluorophenylthio-benzylamine derivatives, which are potent and selective ligands

for the serotonin transporter (SERT), relevant in antidepressant drug discovery.[3] It is also

used to create benzothiazole derivatives with potential therapeutic applications.[3]

Agrochemicals: The compound is used in the manufacturing of certain pesticides and

herbicides.[1]

Dyes and Materials: It serves as an intermediate in the synthesis of specialty dyes and

performance materials.[1][2]

Illustrative Reaction Pathway: The synthesis of benzothiazole derivatives often involves a

condensation reaction where the halogenated nitroaromatic is a key reactant.

2-Chloro-5-
fluoronitrobenzene

2-Aroylbenzothiazole
Derivative

Redox
Condensation

Methylacetophenone
+ Elemental Sulfur

Click to download full resolution via product page

Caption: Synthesis of Benzothiazoles from 2-Chloro-5-fluoronitrobenzene.[3]

Safety, Handling, and Toxicology
Due to its reactive nature, proper handling of 2-Chloro-5-fluoronitrobenzene is imperative.

The compound is classified as hazardous.

Hazard Profile:
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][9]

Irritation: Causes skin irritation and serious eye irritation.[9][10]

Organ Toxicity: May cause respiratory irritation.[5][9]

Recommended Handling Procedures:

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a

chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily

accessible.

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or

a face shield, and a lab coat.[5][9] If dust is generated, use an approved respirator (e.g.,

N95).[5]

Handling: Avoid contact with skin, eyes, and clothing.[10][11] Do not breathe dust. Wash

hands thoroughly after handling.[9]

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10]

Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Conclusion
2-Chloro-5-fluoronitrobenzene is a chemical intermediate whose value is defined by its

precise molecular architecture. Its physicochemical properties, particularly its activated

aromatic system, make it a highly reactive and versatile building block for creating complex,

high-value molecules in the pharmaceutical and agrochemical industries. A thorough

understanding of its properties, reactivity, and safe handling protocols, as detailed in this guide,

is essential for any researcher or scientist aiming to leverage its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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